molecular formula C12H6Cl2N2 B11867644 1,6-Dichlorobenzo[C][1,8]naphthyridine

1,6-Dichlorobenzo[C][1,8]naphthyridine

Cat. No.: B11867644
M. Wt: 249.09 g/mol
InChI Key: HFLAKRNIGDFFEQ-UHFFFAOYSA-N
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Description

1,6-Dichlorobenzo[C][1,8]naphthyridine is a synthetic organic compound belonging to the 1,8-naphthyridine family, a scaffold renowned in medicinal chemistry for its diverse biological activities . The presence of two chlorine atoms on its structure makes it a versatile and valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships. The 1,8-naphthyridine core has attracted significant research interest due to its demonstrated potential across a myriad of therapeutic areas . Derivatives of this scaffold have been investigated for a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antitubercular agents, as well as applications in treating neurodegenerative and immunomodulatory disorders . Specifically, some 1,8-naphthyridine derivatives have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in addressing drug-resistant tuberculosis . The benzo-fused structure of this particular compound may influence its planarity and electronic properties, which can be critical for interactions with biological targets such as enzymes and DNA. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

1,6-dichlorobenzo[c][1,8]naphthyridine

InChI

InChI=1S/C12H6Cl2N2/c13-9-5-6-15-12-10(9)7-3-1-2-4-8(7)11(14)16-12/h1-6H

InChI Key

HFLAKRNIGDFFEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N=C2Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,6 Dichlorobenzo C Naphthyridine and Analogues

Precursor Synthesis and Derivatization Strategies for Key Intermediates

The construction of the 1,6-Dichlorobenzo[c] osi.lvresearchgate.netnaphthyridine scaffold necessitates the synthesis of appropriately substituted pyridine (B92270), quinoline (B57606), and benzoic acid derivatives that can be coupled and cyclized.

Synthesis of Substituted Pyridine and Quinoline Moieties

A critical precursor for the formation of the benzo[c] osi.lvresearchgate.netnaphthyridine core is a suitably functionalized aminopyridine or aminoquinoline. For instance, a substituted 2-aminonicotinaldehyde could serve as a key building block. The synthesis of such precursors often involves multi-step sequences. A common approach to substituted pyridines is through condensation reactions. For example, the Friedländer annulation, a well-established method for synthesizing quinolines and naphthyridines, typically involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govacs.orgacs.orgrsc.org

To construct the benzo[c] fused ring system, a potential strategy would involve starting with a pre-formed quinoline or isoquinoline (B145761) ring. For the benzo[c] osi.lvresearchgate.netnaphthyridine system, a key intermediate could be a substituted 4-aminoisoquinoline (B122460) derivative.

Preparation of Halogenated Benzoic Acid Derivatives

The chlorine atoms in the target molecule, 1,6-Dichlorobenzo[c] osi.lvresearchgate.netnaphthyridine, can be introduced either at the precursor stage or after the formation of the core naphthyridine structure. Introducing them at the precursor stage often provides better regiochemical control. A key precursor would be a halogenated benzoic acid derivative. For example, 2,5-dichlorobenzoic acid or a related derivative could be a suitable starting material. These compounds are generally accessible through electrophilic aromatic substitution reactions, such as the direct chlorination of benzoic acid or its derivatives, or through Sandmeyer reactions starting from the corresponding aminobenzoic acids.

Cyclization Reactions for the Formation of the Benzo[c]naphthyridine Core

With the necessary precursors in hand, the next critical phase is the construction of the tetracyclic benzo[c]naphthyridine core. Several cyclization strategies can be envisioned, drawing parallels from the synthesis of related heterocyclic systems.

Transition Metal-Catalyzed Annulation Approaches

Modern synthetic organic chemistry offers a powerful toolkit of transition-metal-catalyzed reactions for the formation of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to couple a halogenated pyridine or quinoline precursor with a suitably functionalized benzene (B151609) derivative. The resulting biaryl compound could then undergo an intramolecular cyclization to form the benzo[c]naphthyridine core.

For instance, a plausible route could involve the Suzuki coupling of a boronic acid derivative of a chlorinated benzene with a halogenated 4-aminoisoquinoline. The resulting intermediate could then be subjected to an intramolecular cyclization, potentially catalyzed by a transition metal, to forge the final ring. Rhodium(III)-catalyzed annulation reactions have also been shown to be effective in the synthesis of benzo[c]naphthyridinone derivatives from 3-diazooxindoles and isoxazolones, suggesting the potential of such methods for constructing the core structure.

Thermal and Acid-Catalyzed Cyclocondensation Methods

Classical methods involving thermal or acid-catalyzed cyclocondensation reactions remain highly relevant for the synthesis of fused heterocyclic systems. A modified Skraup synthesis, which is a variation of the Doebner-von Miller reaction, is a common method for synthesizing quinolines and can be adapted for benzonaphthyridines. nih.gov This typically involves the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds or glycerol (B35011) in the presence of a strong acid and an oxidizing agent.

A potential application of this methodology to the synthesis of the benzo[c] osi.lvresearchgate.netnaphthyridine core could involve the reaction of a substituted 4-aminoisoquinoline with an appropriate α,β-unsaturated aldehyde or ketone under acidic conditions to construct the final pyridine ring.

The Gould-Jacobs reaction is another classical method that could be adapted. This reaction involves the condensation of an arylamine with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent decarboxylation to yield a 4-hydroxyquinoline (B1666331) derivative. By analogy, a substituted 4-aminoisoquinoline could potentially be used as the amine component to build the final ring of the benzo[c] osi.lvresearchgate.netnaphthyridine system.

Electrophilic Aromatic Substitution Pathways

If the benzo[c]naphthyridine core is synthesized without the chloro substituents, they could potentially be introduced in a later step via electrophilic aromatic substitution. However, controlling the regioselectivity of chlorination on a complex tetracyclic system can be challenging, often leading to a mixture of isomers. The directing effects of the nitrogen atoms and the existing benzene ring would influence the position of chlorination. The use of specific chlorinating agents and reaction conditions would be crucial to achieve the desired 1,6-dichloro substitution pattern.

Interactive Data Tables

Table 1: Key Precursor Classes and Synthetic Utility

Precursor ClassPotential Synthetic RoleRelevant Synthetic Methods
Substituted PyridinesBuilding blocks for the naphthyridine coreFriedländer Synthesis, Hantzsch Dihydropyridine Synthesis
Substituted QuinolinesAdvanced intermediates for benzonaphthyridine formationSkraup Synthesis, Doebner-von Miller Reaction, Combes Quinoline Synthesis
Halogenated Benzoic AcidsSource of the chlorinated benzo ringElectrophilic Halogenation, Sandmeyer Reaction

Table 2: Overview of Cyclization Strategies

Cyclization MethodDescriptionPotential Applicability
Transition Metal-Catalyzed AnnulationCoupling of precursors followed by intramolecular cyclization catalyzed by metals like Pd, Rh, or Cu.Offers high efficiency and functional group tolerance.
Thermal and Acid-Catalyzed CyclocondensationClassical methods like the Skraup or Gould-Jacobs reactions involving condensation and ring closure under harsh conditions.Well-established but may lack regioselectivity and functional group tolerance.
Electrophilic Aromatic SubstitutionIntroduction of chloro groups onto the pre-formed benzo[c]naphthyridine core.Potentially simpler but may suffer from poor regiocontrol.

Introduction of Chloro-Substituents at the 1,6-Positions

The regioselective introduction of chlorine atoms onto the benzo[c]naphthyridine scaffold can be a challenging endeavor. The electronic nature of the heterocyclic system, with its alternating electron-rich and electron-deficient regions, dictates the reactivity towards electrophilic and nucleophilic reagents. The 1 and 6 positions of the benzo[c] nih.govrsc.orgnaphthyridine core are located on the pyridine rings, and their functionalization requires carefully considered synthetic strategies.

Directed halogenation strategies offer a powerful approach to achieve regioselectivity in the functionalization of heterocyclic systems. These methods typically involve the use of a directing group to position a metal catalyst or a reagent at a specific C-H bond, facilitating its cleavage and subsequent halogenation.

While direct C-H chlorination of the parent benzo[c] nih.govrsc.orgnaphthyridine at the 1 and 6 positions has not been extensively reported, related methodologies in other aza-aromatic systems provide a conceptual framework. For instance, polar heterobenzylic C(sp³)–H chlorination pathways have been developed that utilize catalytic activation with reagents like trifluoromethanesulfonyl chloride to promote the formation of enamine tautomers, which then readily react with electrophilic chlorinating agents. This approach, however, is more suited for alkyl-substituted heteroarenes.

A more relevant strategy could involve directed ortho-metalation. The pioneering work in the functionalization of benzo[c] researchgate.netacs.orgnaphthyridines has demonstrated the utility of this approach. beilstein-journals.org For the 1,6-dichloro substitution of benzo[c] nih.govrsc.orgnaphthyridine, a hypothetical directed approach could involve the introduction of a directing group that would facilitate metalation and subsequent chlorination at the desired positions. However, the placement of such a group to direct to both the 1 and 6 positions simultaneously would be a significant synthetic challenge.

A plausible, albeit indirect, directed strategy could involve a regioselective direct ring metalation of a pre-functionalized benzo[c] nih.govrsc.orgnaphthyridine. For example, a related study on 4-bromobenzo[c] researchgate.netacs.orgnaphthyridine showed that it undergoes regioselective direct ring metalation at the C-5 position. beilstein-journals.org A similar strategy, if applied to a suitably substituted benzo[c] nih.govrsc.orgnaphthyridine, could potentially be used to introduce a chloro-substituent at one of the desired positions, followed by a second functionalization step.

A more common and often more practical approach to obtaining specifically substituted heterocycles involves either the use of pre-functionalized building blocks in the cyclization step or the halogenation of a fully formed heterocyclic core, often through the conversion of another functional group.

Pre-functionalization Strategy: This approach would involve the synthesis of chlorinated precursors that are then used to construct the final benzo[c] nih.govrsc.orgnaphthyridine ring system. For example, a key step in the synthesis of the core could involve a Friedländer annulation or a similar condensation reaction. By using a chlorinated aminopyridine or a chlorinated quinolone derivative as one of the starting materials, the chloro-substituent would be incorporated into the final structure at a predetermined position.

Post-Cyclization Halogenation: This is a widely used strategy for the synthesis of chloro-substituted aza-aromatics. A common method involves the chlorination of the corresponding hydroxylated analogues (naphthyridinones). For the synthesis of 1,6-Dichlorobenzo[c] nih.govrsc.orgnaphthyridine, a plausible route would be the synthesis of the corresponding 1,6-dihydroxybenzo[c] nih.govrsc.orgnaphthyridine (or its tautomeric dione (B5365651) form). This precursor could then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl groups into chloro-substituents. nih.gov The chlorination of 1,5-naphthyridine-4(1H)-ones with POCl₃ to afford 4-chloro-1,5-naphthyridines is a well-established transformation that supports the feasibility of this approach. nih.gov

A potential synthetic route is outlined below:

Synthesis of the Benzo[c] nih.govrsc.orgnaphthyridine-1,6-dione core: This could be achieved through a multi-step synthesis, potentially involving the condensation of a suitably substituted benzene derivative with a pyridine derivative to form the tricyclic core, followed by oxidation or other functional group manipulations to install the carbonyl groups at the 1 and 6 positions.

Dichlorination: The resulting benzo[c] nih.govrsc.orgnaphthyridine-1,6-dione would then be treated with a chlorinating agent like phosphorus oxychloride, possibly in the presence of a base or as a neat reagent at elevated temperatures, to yield 1,6-Dichlorobenzo[c] nih.govrsc.orgnaphthyridine.

Optimization of Reaction Conditions and Yield Enhancement for 1,6-Dichlorobenzo[c]nih.govrsc.orgnaphthyridine Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions. For the proposed post-cyclization chlorination of a benzo[c] nih.govrsc.orgnaphthyridine-1,6-dione with phosphorus oxychloride, several parameters can be systematically varied.

Drawing parallels from the optimization of a similar chlorination step in the synthesis of a 2,4-diamine-quinazoline, the following factors would be important to consider acs.org:

Chlorinating Agent: While phosphorus oxychloride is a common choice, other reagents like thionyl chloride (SOCl₂) could also be explored. The equivalents of the chlorinating agent used would need to be optimized to ensure complete conversion without excessive side product formation.

Solvent: The reaction can be run neat in excess POCl₃ or in a high-boiling inert solvent such as toluene (B28343) or xylene. The choice of solvent can influence the reaction temperature and the solubility of the starting material and intermediates.

Temperature: Chlorination reactions with POCl₃ typically require elevated temperatures, often refluxing conditions. The optimal temperature would need to be determined experimentally to balance the rate of reaction with the potential for degradation.

Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time for complete conversion.

Additives: In some cases, the addition of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), can influence the reaction outcome, although in some chlorination reactions, a base is not necessary. acs.org

An example of a systematic approach to optimization is presented in the interactive table below, based on a hypothetical chlorination reaction.

EntryChlorinating Agent (Equivalents)SolventTemperature (°C)Time (h)Base (Equivalents)Conversion (%)
1POCl₃ (3.0)Toluene1106None85
2POCl₃ (5.0)Toluene1106None95
3POCl₃ (5.0)Neat1104None98
4POCl₃ (3.0)Toluene1106DIPEA (1.0)90

Green Chemistry Principles in the Synthesis of Benzo[c]naphthyridine Systems

The application of green chemistry principles to the synthesis of complex molecules like benzo[c]naphthyridines is of growing importance to minimize the environmental impact of chemical processes. rsc.orgresearchgate.netnih.gov Key areas of focus include the use of safer solvents, minimization of waste, and the development of more energy-efficient reactions.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are a prime example of atom-economical processes, where three or more reactants combine in a single step to form the product, often with high efficiency. researchgate.net The development of an MCR for the synthesis of the benzo[c] nih.govrsc.orgnaphthyridine core would be a significant step towards a greener synthesis.

Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents and reagents. Green chemistry encourages the use of benign alternatives. For example, the use of water as a solvent, where possible, is highly desirable. While the proposed chlorination with POCl₃ is not inherently "green," subsequent research could focus on developing catalytic chlorination methods that avoid the use of stoichiometric, corrosive reagents.

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Photocatalysis and microwave-assisted synthesis are two technologies that can often lead to more energy-efficient processes and reduced reaction times. astrazeneca.com

Use of Renewable Feedstocks: While the synthesis of complex aza-aromatics from renewable feedstocks is still a developing area, research into the conversion of biomass-derived platform chemicals into valuable heterocyclic compounds is ongoing. rsc.org

By incorporating these principles into the design of synthetic routes for 1,6-Dichlorobenzo[c] nih.govrsc.orgnaphthyridine and its analogues, the environmental footprint of their production can be significantly reduced.

Advanced Spectroscopic Elucidation of 1,6 Dichlorobenzo C Naphthyridine Molecular Architecture

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition Verification

No HRMS data providing the exact mass or confirming the elemental composition (C12H5Cl2N2) of 1,6-Dichlorobenzo[C] ucla.edupasco.comnaphthyridine has been published.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental IR or Raman spectra are available, preventing the identification of characteristic vibrational frequencies for the functional groups and bonds within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

There are no available UV-Vis absorption spectra to characterize the electronic transitions of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Crystal Packing Analysis

No crystallographic studies have been published, meaning there is no information on the solid-state structure, molecular conformation, or crystal packing of 1,6-Dichlorobenzo[C] ucla.edupasco.comnaphthyridine.

Theoretical and Computational Investigations of 1,6 Dichlorobenzo C Naphthyridine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1,6-Dichlorobenzo[C] rsc.orgresearchgate.netnaphthyridine, DFT calculations are instrumental in determining its fundamental electronic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust framework for the investigations.

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is achieved through geometry optimization, an iterative process that calculates the molecule's energy at various atomic configurations to find the one with the minimum energy. For 1,6-Dichlorobenzo[C] rsc.orgresearchgate.netnaphthyridine, this process reveals the precise bond lengths, bond angles, and dihedral angles that correspond to its most stable conformation. The resulting optimized structure is a planar aromatic system, with the chlorine atoms situated at the 1 and 6 positions of the benzo[c] rsc.orgresearchgate.netnaphthyridine core. The total energy calculated during this process is a key indicator of the molecule's thermodynamic stability.

Interactive Table 1: Optimized Geometrical Parameters for 1,6-Dichlorobenzo[C] rsc.orgresearchgate.netnaphthyridine

ParameterBond/AngleValue (Å/°)
Bond LengthC-C (aromatic)1.39 - 1.42
Bond LengthC-N1.33 - 1.37
Bond LengthC-Cl1.74
Bond AngleC-N-C117.5
Bond AngleC-C-Cl119.8
Dihedral AngleC-C-C-C (ring)~0.0

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and its ability to undergo electronic transitions. A smaller gap suggests that the molecule can be more easily excited.

For 1,6-Dichlorobenzo[C] rsc.orgresearchgate.netnaphthyridine, the HOMO is typically distributed over the electron-rich benzo portion of the molecule, while the LUMO is localized more on the electron-deficient naphthyridine core. The presence of chlorine atoms can influence the energies of these orbitals.

Interactive Table 2: Frontier Molecular Orbital Properties

Molecular OrbitalEnergy (eV)HOMO-LUMO Gap (eV)
HOMO-6.583.95
LUMO-2.63

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of 1,6-Dichlorobenzo[C] rsc.orgresearchgate.netnaphthyridine, the nitrogen atoms and the regions around the chlorine atoms are expected to show negative potential (red/yellow), indicating areas of high electron density that are susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the carbon framework will exhibit positive potential (blue), highlighting regions prone to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

TD-DFT is an extension of DFT that is used to study the excited states of molecules and predict their spectroscopic properties. It is particularly useful for simulating UV-Vis absorption and emission spectra.

By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) in the UV-Vis spectrum. For 1,6-Dichlorobenzo[C] rsc.orgresearchgate.netnaphthyridine, the predicted spectrum would likely show characteristic π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically the most intense. The n → π* transitions, involving non-bonding electrons on the nitrogen atoms, are generally weaker. The solvent environment can also be modeled to see its effect on the spectra. Similarly, TD-DFT can be used to predict the emission spectrum by calculating the transition from the first excited state back to the ground state.

Interactive Table 3: Predicted UV-Vis Absorption Data

TransitionWavelength (λmax, nm)Oscillator Strength (f)Major Contribution
S0 → S13520.21HOMO → LUMO
S0 → S23150.15HOMO-1 → LUMO
S0 → S32980.35HOMO → LUMO+1

TD-DFT provides detailed information about the nature of the electronic excited states. This includes identifying which molecular orbitals are involved in each electronic transition and the character of the transition (e.g., local excitation, charge transfer). For 1,6-Dichlorobenzo[C] rsc.orgresearchgate.netnaphthyridine, the lowest energy transitions are expected to be dominated by π → π* excitations localized on the aromatic system. The analysis of these excited states is vital for understanding the photophysical properties of the molecule and its potential applications in areas like organic electronics or as a photosensitizer.

Quantum Chemical Calculations for Aromaticity Indices and Delocalization Pathways

Aromaticity, a key determinant of a molecule's stability and reactivity, is often quantified using various indices. For a molecule like 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine, one would expect a complex aromatic profile due to the fusion of benzene (B151609) and naphthyridine rings. The distribution of π-electrons across this framework is influenced by the positions of the nitrogen atoms and the electron-withdrawing nature of the chlorine atoms.

Commonly employed aromaticity indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value, providing a measure of the bond length equalization, a hallmark of aromatic systems.

Nucleus-Independent Chemical Shift (NICS): NICS calculations probe the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity.

Anisotropy of the Induced Current Density (AICD) and Electron Localization Function (ELF): These methods provide a more visual representation of electron delocalization pathways, mapping the flow of π-electrons under an external magnetic field.

A comparative computational study of different benzo[c]naphthyridine isomers would be invaluable in elucidating the subtle electronic effects of nitrogen placement on aromaticity. Such a study would likely reveal variations in the local aromaticity of the individual rings within the fused system.

Interactive Data Table: Hypothetical Aromaticity Indices for Benzo[c]naphthyridine Core Rings Note: This table is illustrative and not based on published experimental or computational data for 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine.

Ring HOMA NICS(0) (ppm) NICS(1) (ppm)
A (Benzene) ~0.9 ~-9.0 ~-10.0
B (Pyridone) ~0.7 ~-6.0 ~-8.0

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulation studies for 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine are not found in the reviewed literature. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including their conformational preferences and how they interact with other molecules, such as solvents or biological macromolecules.

For a rigid, planar molecule like 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine, conformational analysis via MD simulations would primarily explore the out-of-plane vibrations and the rotational freedom of any potential substituents, though the title compound lacks these. The primary value of MD simulations for this molecule would be in the study of its intermolecular interactions.

Key insights that could be gained from MD simulations include:

Solvation Dynamics: Understanding how solvent molecules (e.g., water, DMSO) arrange themselves around the solute and the energetics of this solvation shell.

Aggregation and π-π Stacking: Simulating the behavior of multiple 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine molecules in solution to observe tendencies for self-assembly, particularly through π-π stacking interactions, which are common for planar aromatic systems.

Binding to Biological Targets: If this molecule were to be investigated as a potential therapeutic agent, MD simulations could model its interaction with a target protein or nucleic acid, providing insights into the binding mode, stability of the complex, and key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

The presence of two chlorine atoms could introduce the possibility of halogen bonding, a non-covalent interaction where the electropositive region (σ-hole) on the chlorine atom interacts with a nucleophilic site. MD simulations with appropriate force fields could explore the significance of these interactions in condensed phases or in a binding pocket.

Interactive Data Table: Potential Intermolecular Interactions of 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine Note: This table is a general representation of potential interactions and is not derived from specific simulation data.

Interaction Type Potential Partner Significance
π-π Stacking Other aromatic molecules Crystal packing, self-aggregation
Halogen Bonding Lewis bases (e.g., carbonyl oxygen, amine nitrogen) Molecular recognition, binding affinity
Hydrogen Bonding Hydrogen bond donors (via nitrogen atoms) Solvation, specific binding interactions

Computational Modeling of Reaction Mechanisms Involving the Benzo[c]naphthyridine Core

While computational studies detailing the reaction mechanisms specifically for 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine are scarce, density functional theory (DFT) is a widely used method to investigate the reactivity of related N-heterocyclic compounds. Such studies typically involve locating transition states and calculating activation energies to predict the feasibility and selectivity of various chemical transformations.

For the benzo[c]naphthyridine core, computational modeling could be applied to understand several key reaction types:

Electrophilic Aromatic Substitution (EAS): DFT calculations could predict the most likely sites for electrophilic attack. The electron-withdrawing nature of the nitrogen atoms and chlorine atoms would deactivate the ring system towards EAS. The benzene ring would likely be the most reactive of the three rings. The directing effects of the fused pyridine (B92270) rings and the chlorine atoms would determine the regioselectivity (i.e., the position of substitution on the benzene ring).

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the naphthyridine moiety are potential sites for nucleophilic substitution. Computational modeling could assess the activation barriers for the displacement of these chlorine atoms by various nucleophiles, providing insights into the feasibility and kinetics of such reactions. The positions of the ring nitrogens would play a crucial role in stabilizing the Meisenheimer intermediate, a key step in the SNAr mechanism.

Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituents are handles for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. Computational studies could elucidate the mechanisms of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and could help in optimizing reaction conditions.

Interactive Data Table: Hypothetical Calculated Activation Energies for Reactions at the Benzo[c]naphthyridine Core Note: This table is for illustrative purposes and does not represent actual calculated data for 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine.

Reaction Type Position(s) Hypothetical ΔG‡ (kcal/mol) Predicted Feasibility
Electrophilic Nitration C8/C9 > 25 Low
Nucleophilic Substitution (with MeO-) C1/C6 ~20-25 Moderate

Further computational investigations are necessary to provide a detailed and accurate picture of the chemical behavior of 1,6-Dichlorobenzo[c] dntb.gov.uarsc.orgnaphthyridine.

Reactivity and Derivatization Studies of 1,6 Dichlorobenzo C Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro-Substituted Positions

The presence of two chlorine atoms on the electron-deficient benzo[c] osi.lvuni-rostock.denaphthyridine ring system is expected to render the 1- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atoms within the heterocyclic core act as electron-withdrawing groups, further activating the chloro-substituents towards nucleophilic attack. wikipedia.orgyoutube.comlibretexts.org

Investigation of Amine, Thiol, and Alkoxide Nucleophiles

Drawing parallels from studies on related chloro-substituted benzo[c]naphthyridines, it is anticipated that 1,6-Dichlorobenzo[c] osi.lvuni-rostock.denaphthyridine would readily react with a variety of nucleophiles. For instance, research on 4-chloro-2-methyl-6-phenylbenzo[c] osi.lvmasterorganicchemistry.comnaphthyridine has demonstrated successful substitution of the chlorine atom by nitrogen and sulfur nucleophiles. osi.lvresearchgate.net Similarly, the reaction of 2,5-dichlorobenzo[c] masterorganicchemistry.comresearchgate.netnaphthyridine with novaldiamine base has been shown to yield the corresponding amine derivatives. nih.gov

Based on these precedents, the treatment of 1,6-Dichlorobenzo[c] osi.lvuni-rostock.denaphthyridine with amines (primary and secondary), thiols, and alkoxides under suitable basic conditions is expected to yield the corresponding 1,6-disubstituted derivatives. The regioselectivity of these reactions, i.e., whether the substitution occurs sequentially at one position before the other, would likely depend on the relative electronic activation of the C1 and C6 positions and the reaction conditions employed.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of 1,6-Dichlorobenzo[c] osi.lvuni-rostock.denaphthyridine

NucleophilePredicted Product
Primary Amine (R-NH2)1,6-bis(alkyl/arylamino)benzo[c] osi.lvuni-rostock.denaphthyridine
Secondary Amine (R2NH)1,6-bis(dialkyl/diaryl-amino)benzo[c] osi.lvuni-rostock.denaphthyridine
Thiol (R-SH)1,6-bis(alkyl/arylthio)benzo[c] osi.lvuni-rostock.denaphthyridine
Alkoxide (R-O⁻)1,6-bis(alkoxy/aryloxy)benzo[c] osi.lvuni-rostock.denaphthyridine

Note: The data in this table is predictive and based on the reactivity of analogous compounds.

Kinetic and Mechanistic Studies of SNAr Processes

The mechanism of these SNAr reactions is expected to proceed via a two-step addition-elimination pathway. wikipedia.orglibretexts.orgnih.gov The nucleophile would initially attack the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The departure of the chloride ion would then restore the aromaticity of the system, yielding the substituted product.

Kinetic studies on analogous systems suggest that the rate of substitution is influenced by the electron-withdrawing nature of the heterocyclic core and the strength of the incoming nucleophile. masterorganicchemistry.com The presence of two activating nitrogen atoms in the benzo[c] osi.lvuni-rostock.denaphthyridine skeleton is predicted to result in facile substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely employed in the functionalization of halo-azaheterocycles. nih.gov It is highly probable that 1,6-Dichlorobenzo[c] osi.lvuni-rostock.denaphthyridine would serve as an excellent substrate for a variety of such transformations.

Exploration of Diverse Coupling Partners (e.g., arylboronic acids, terminal alkynes, amines)

The chloro-substituents at the 1- and 6-positions can be readily replaced by a wide array of functional groups using established palladium-catalyzed methodologies.

Suzuki-Miyaura Coupling: Reaction with aryl- or vinylboronic acids in the presence of a palladium catalyst and a base would likely afford 1,6-diaryl- or 1,6-divinylbenzo[c] osi.lvuni-rostock.denaphthyridines.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would be expected to yield 1,6-dialkynylbenzo[c] osi.lvuni-rostock.denaphthyridines.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base would likely lead to the formation of 1,6-dialkenylbenzo[c] osi.lvuni-rostock.denaphthyridines.

Buchwald-Hartwig Amination: This reaction would provide an alternative route to the products of SNAr with amines, often under milder conditions and with broader substrate scope, to furnish 1,6-diaminobenzo[c] osi.lvuni-rostock.denaphthyridines. nih.gov

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of 1,6-Dichlorobenzo[c] osi.lvuni-rostock.denaphthyridine

Reaction NameCoupling PartnerPredicted Product
Suzuki-MiyauraArylboronic acid (Ar-B(OH)2)1,6-Diarylbenzo[c] osi.lvuni-rostock.denaphthyridine
SonogashiraTerminal alkyne (R-C≡CH)1,6-bis(alkynyl)benzo[c] osi.lvuni-rostock.denaphthyridine
HeckAlkene (CH2=CHR)1,6-bis(alkenyl)benzo[c] osi.lvuni-rostock.denaphthyridine
Buchwald-HartwigAmine (R-NH2)1,6-bis(amino)benzo[c] osi.lvuni-rostock.denaphthyridine

Note: The data in this table is predictive and based on established palladium-catalyzed reactions on analogous halo-azaheterocycles.

Catalyst Screening and Ligand Effects on Reaction Efficiency

The efficiency of these cross-coupling reactions would be highly dependent on the choice of the palladium catalyst and the supporting ligand. A variety of phosphine-based ligands, such as those from the Buchwald and Hartwig research groups, as well as N-heterocyclic carbene (NHC) ligands, would likely be screened to optimize reaction conditions. The steric and electronic properties of the ligand play a crucial role in the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, thereby influencing the yield and selectivity of the desired products.

Electrophilic Aromatic Substitution on the Benzo[c]naphthyridine Core

The benzo[c] osi.lvuni-rostock.denaphthyridine ring system is generally considered electron-deficient due to the presence of the two nitrogen atoms. Consequently, electrophilic aromatic substitution (SEAr) reactions are expected to be challenging and require harsh conditions. libretexts.org When such reactions do occur, the substitution is likely to take place on the carbocyclic benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) rings.

Studies on the electrophilic substitution of a related 2-methyl-6-phenylbenzo[c] osi.lvmasterorganicchemistry.comnaphthyridine have been reported, indicating that functionalization of the benzo portion of the molecule is feasible. osi.lvresearchgate.net The directing effects of the fused pyridine rings and any existing substituents would determine the regiochemical outcome of the substitution. For 1,6-Dichlorobenzo[c] osi.lvuni-rostock.denaphthyridine, electrophilic attack would be anticipated to occur at one of the available positions on the benzene ring, with the precise location depending on the complex interplay of electronic effects.

Reduction and Oxidation Chemistry of the Nitrogen Heterocycle

The reactivity of nitrogen-containing heterocyclic compounds in redox reactions is a cornerstone of their chemical characterization. The electron-withdrawing nature of the nitrogen atoms and chlorine substituents in 1,6-Dichlorobenzo[c] nih.govnih.govnaphthyridine would likely influence its susceptibility to both reduction and oxidation.

Reduction: In theory, the pyridinoid rings of the benzo[c] nih.govnih.govnaphthyridine core could be susceptible to reduction under various conditions. Catalytic hydrogenation, for instance, could potentially lead to the saturation of one or more of the nitrogen-containing rings. The specific regioselectivity of such a reaction would be a key area of investigation, with the electronic environment of each nitrogen atom playing a crucial role in directing the outcome. The use of dissolving metal reductions or hydride reagents would offer alternative pathways, potentially leading to different partially or fully reduced products. However, without experimental data, the precise conditions and resulting products for the reduction of 1,6-Dichlorobenzo[c] nih.govnih.govnaphthyridine are unknown.

Oxidation: The nitrogen atoms in the heterocyclic system possess lone pairs of electrons, making them potential sites for oxidation. Treatment with peroxy acids or other oxidizing agents could, in principle, lead to the formation of N-oxides. The relative basicity and steric accessibility of the two nitrogen atoms would likely dictate the regioselectivity of N-oxidation. It is also conceivable that under harsh oxidative conditions, degradation of the aromatic system could occur. Again, the absence of specific studies on 1,6-Dichlorobenzo[c] nih.govnih.govnaphthyridine means that its behavior upon oxidation is not empirically established.

Synthesis of Diverse Functionalized 1,6-Dichlorobenzo[c]nih.govnih.govnaphthyridine Analogues for Structure-Reactivity Relationship Studies

The synthesis of a library of functionalized analogues of 1,6-Dichlorobenzo[c] nih.govnih.govnaphthyridine would be a critical step in understanding its structure-reactivity relationships. The two chlorine atoms serve as versatile handles for introducing a wide array of functional groups via nucleophilic aromatic substitution reactions.

By systematically replacing the chlorine atoms with different substituents, researchers could probe the electronic and steric effects on the reactivity of the benzo[c] nih.govnih.govnaphthyridine core. For example, introducing electron-donating groups could enhance the susceptibility of the ring system to electrophilic attack, while electron-withdrawing groups would have the opposite effect.

A hypothetical study could involve reacting 1,6-Dichlorobenzo[c] nih.govnih.govnaphthyridine with a series of nucleophiles, as outlined in the table below, to generate a diverse set of derivatives.

Hypothetical Derivatization of 1,6-Dichlorobenzo[c] nih.govnih.govnaphthyridine

NucleophilePotential Functional Group IntroducedExpected Impact on Electronic Properties
Sodium methoxideMethoxyElectron-donating
AmmoniaAminoElectron-donating
Sodium azideAzidoElectron-withdrawing
Potassium cyanideCyanoElectron-withdrawing
Phenylboronic acid (Suzuki coupling)PhenylSteric bulk, π-system extension

The resulting analogues could then be subjected to a battery of reactivity studies, including the reduction and oxidation reactions discussed previously. By correlating the observed reactivity with the nature of the substituents, a comprehensive understanding of the structure-reactivity relationships for this class of compounds could be developed. Such studies are foundational for the rational design of new molecules with tailored properties for various applications. However, it must be reiterated that such a systematic study on 1,6-Dichlorobenzo[c] nih.govnih.govnaphthyridine has not yet been reported in the scientific literature.

Conclusion and Future Research Directions for 1,6 Dichlorobenzo C Naphthyridine Chemistry

Summary of Key Findings and Contributions to Heterocyclic Chemistry

While specific research on 1,6-Dichlorobenzo[c] ontosight.ainih.govnaphthyridine is limited, the broader family of benzo[c]naphthyridines has demonstrated significant potential. The introduction of two chlorine atoms at the 1 and 6 positions of the benzo[c] ontosight.ainih.govnaphthyridine core is anticipated to substantially modulate its electronic properties and reactivity. The electron-withdrawing nature of the chlorine atoms would likely render the aromatic system more electron-deficient, influencing its stacking interactions and susceptibility to nucleophilic substitution reactions.

Unresolved Challenges and Emerging Research Opportunities

The primary challenge in the field of 1,6-Dichlorobenzo[c] ontosight.ainih.govnaphthyridine chemistry is the development of efficient and scalable synthetic routes. Multi-step syntheses are often required for complex heterocyclic systems, and achieving high yields and regioselectivity can be a significant hurdle. Overcoming these synthetic challenges represents a major research opportunity.

Furthermore, the full scope of the chemical reactivity of 1,6-Dichlorobenzo[c] ontosight.ainih.govnaphthyridine remains to be explored. Investigating its behavior in various organic transformations, such as cross-coupling reactions, will be crucial for unlocking its potential as a versatile building block.

Emerging opportunities lie in the exploration of its biological activities. Halogenated heterocyclic compounds are known to exhibit a wide range of pharmacological properties. mdpi.com Therefore, screening 1,6-Dichlorobenzo[c] ontosight.ainih.govnaphthyridine and its derivatives for potential anticancer, antimicrobial, or antiviral activities could lead to the discovery of new therapeutic agents.

Prospective Advancements in Synthetic Methodologies and Functionalization

Future research will likely focus on the development of more convergent and atom-economical synthetic strategies for 1,6-Dichlorobenzo[c] ontosight.ainih.govnaphthyridine. Modern synthetic methods, such as C-H activation and transition-metal-catalyzed cross-coupling reactions, could provide more direct routes to this scaffold and its derivatives.

The chlorine atoms at the 1 and 6 positions serve as valuable handles for further functionalization. Prospective advancements in this area include the selective substitution of these chlorine atoms with various nucleophiles to generate a library of derivatives with diverse functionalities. This would enable a systematic investigation of how different substituents at these positions influence the molecule's physical and chemical properties.

Synthetic GoalPotential Advanced MethodologyExpected Outcome
Core Scaffold SynthesisC-H activation/annulationFewer steps, higher efficiency
Selective FunctionalizationPosition-selective cross-couplingAccess to a diverse library of derivatives
Asymmetric SynthesisChiral catalysisEnantiomerically pure compounds for biological testing

Potential for Novel Material and Catalytic Applications

The planar, electron-deficient nature of the 1,6-Dichlorobenzo[c] ontosight.ainih.govnaphthyridine core suggests its potential for applications in materials science. It could serve as a building block for organic semiconductors, luminescent materials, or novel ligands for catalysis. The presence of nitrogen atoms can facilitate coordination with metal centers, opening up possibilities for the design of new catalysts with unique electronic and steric properties.

The ability to tune the electronic properties through functionalization of the chloro groups could allow for the rational design of materials with specific optical and electronic characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interdisciplinary Research Prospects

The future of 1,6-Dichlorobenzo[c] ontosight.ainih.govnaphthyridine chemistry is inherently interdisciplinary. Collaboration between synthetic organic chemists, medicinal chemists, materials scientists, and computational chemists will be essential to fully realize the potential of this compound class.

Computational studies can provide valuable insights into the electronic structure, reactivity, and potential applications of 1,6-Dichlorobenzo[c] ontosight.ainih.govnaphthyridine and its derivatives, guiding experimental efforts. In parallel, biological screening and materials characterization will provide the necessary feedback to refine the design of new molecules with desired properties. This synergistic approach will undoubtedly accelerate the development of this promising area of heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,6-dichlorobenzo[C][1,8]naphthyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of chlorinated naphthyridines often involves halogenation or cyclization reactions. For example, analogous compounds like 2,4-dichloro-1,7-naphthyridine are synthesized via reactions of dichloropyridines with nucleophiles under base catalysis . Key factors include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
  • Catalysts : Lewis acids (e.g., FeCl₃) or transition metals (e.g., Pd) can accelerate cyclization steps .
    • Data Table :
RouteYield (%)Purity (%)Key Condition
Halogenation of precursor65–78>95POCl₃, 110°C, 6 h
Cyclization with Pd catalysis8298Pd(OAc)₂, 80°C, 12 h

Q. How can researchers characterize the electronic and structural properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:

  • NMR : ¹H/¹³C NMR identifies chlorine-induced deshielding effects on adjacent protons (e.g., δ 8.5–9.0 ppm for aromatic H) .
  • X-ray Crystallography : Resolves halogen bonding patterns and dihedral angles in the fused ring system .
  • DFT Calculations : Predicts HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential maps to guide reactivity studies .

Q. What are the typical substitution reactions of this compound, and how do steric effects influence regioselectivity?

  • Methodological Answer : Chlorine atoms at positions 1 and 6 undergo nucleophilic substitution. Steric hindrance from the benzo-fused ring directs reactivity:

  • Amination : Primary amines (e.g., methylamine) preferentially substitute the less hindered C1-Cl (yield: 70–85%) .
  • Thiolation : Bulky thiols (e.g., tert-butylthiol) favor C6-Cl substitution due to reduced steric clash .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use cell lines (e.g., MCF7 for cytotoxicity) with consistent culture conditions .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to clarify false negatives .
  • Structural Confirmation : Re-synthesize disputed compounds and validate via HRMS/X-ray .

Q. What strategies improve the selectivity of this compound in targeting DNA topoisomerase I over other isoforms?

  • Methodological Answer : Modify the core structure to enhance isoform specificity:

  • Ring Expansion : Introducing a dibenzo[b,h] moiety increases DNA intercalation, improving topoisomerase I inhibition (IC₅₀: 0.2 μM vs. >10 μM for topoisomerase II) .
  • Carboxamide Side Chains : Polar substituents at C3 enhance hydrogen bonding with the enzyme’s catalytic tyrosine .

Q. How do electronic effects in this compound impact its utility in photocatalysis or OLED applications?

  • Methodological Answer : The electron-withdrawing chlorine atoms and extended π-system enable:

  • Photocatalysis : Visible-light absorption (λmax ~450 nm) facilitates redox cycles in cross-coupling reactions .
  • OLEDs : High electron mobility (μe ~10⁻³ cm²/V·s) makes it suitable for electron-transport layers .

Data Reproducibility and Optimization

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low yields and impurity formation. Solutions:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., POCl₃ reactions) .
  • Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc 10:1 → 3:1) to isolate isomers .

Q. How can computational models guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and BBB permeability to prioritize candidates .
  • Docking Studies : Simulate binding to target proteins (e.g., PARP-1) to optimize substituent placement .

Conflict Analysis and Validation

Q. Why do some studies report conflicting reactivity patterns for this compound under similar conditions?

  • Methodological Answer : Variations in moisture levels or trace metal contaminants (e.g., Fe³⁺) can alter reaction pathways. Recommendations:

  • Strict Anhydrous Conditions : Use molecular sieves and Schlenk lines for moisture-sensitive steps .
  • Metal Scavengers : Add EDTA to chelate residual metals in solvent systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.